molecular formula C20H20N2O4 B2881062 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421588-92-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2881062
CAS No.: 1421588-92-2
M. Wt: 352.39
InChI Key: QPJXCCDIXLVMDL-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one is a high-purity chemical reagent designed for pharmaceutical and agrochemical research applications. This compound features a distinct molecular architecture, incorporating a benzo[1,3]dioxole moiety linked via an (E)-configured propenone chain to a piperidine ring that is further functionalized with a pyridin-3-yloxy group. This specific structure suggests potential for diverse biological interactions. In agricultural research, analogues of the 1,3-benzodioxole scaffold have demonstrated significant activity as plant growth regulators, functioning as novel auxin receptor agonists to profoundly enhance root system architecture and promote crop yield . For human health research, the presence of the piperidine and pyridine pharmacophores, common in bioactive molecules, indicates potential for developing modulators of various enzyme and receptor systems . The (E)-prop-2-en-1-one (chalcone) linker is a privileged structure in medicinal chemistry, often associated with a range of biological activities. Researchers can leverage this compound as a key synthetic intermediate for constructing more complex molecules or as a core scaffold for screening novel biological effects in hit-to-lead optimization campaigns. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyridin-3-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-20(6-4-15-3-5-18-19(12-15)25-14-24-18)22-10-7-16(8-11-22)26-17-2-1-9-21-13-17/h1-6,9,12-13,16H,7-8,10-11,14H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJXCCDIXLVMDL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₁₈N₂O₄ (calculated based on structural analogs in ).
  • Molecular Weight : ~338.36 g/mol.
  • Stereochemistry : The (E)-configuration of the α,β-unsaturated ketone is critical for planar conjugation, affecting electronic properties and biological activity .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one C₁₅H₁₇NO₃ 259.30 Piperidin-1-yl (unsubstituted) Simpler structure; used as a reference in crystallography (SHELXL refinement) .
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenyl-1-piperazinyl)-2-propen-1-one C₂₀H₁₉N₂O₃ 335.38 4-Phenylpiperazine Enhanced basicity due to piperazine; potential CNS activity .
(E)-1-(4-Benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one C₂₁H₂₁BrN₂O₃ 453.31 6-Bromo-benzodioxol, 4-benzylpiperazine Bromine substitution may improve lipophilicity and halogen bonding .
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylpropenone C₂₈H₂₆N₂O₄ 466.52 Benzodioxol-methylpiperazine, 2-methoxyphenyl, phenyl Bulky substituents likely reduce metabolic clearance .
Target Compound: (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one C₁₉H₁₈N₂O₄ 338.36 4-(Pyridin-3-yloxy)piperidine Pyridine oxygen may enhance hydrogen bonding and aqueous solubility .

Key Structural and Functional Differences

Piperidine vs. Piperazine Backbone: The target compound and its analog in feature a piperidine ring, while others (e.g., ) use piperazine.

Substituent Effects :

  • Halogenation : The bromine in introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility.
  • Oxygenated Groups : The pyridin-3-yloxy group in the target compound may improve solubility via polar interactions, contrasting with phenyl or benzyl groups in that prioritize hydrophobic binding .

Stereoelectronic Properties: The (E)-configuration in all compounds ensures conjugation across the enone system, stabilizing the planar structure and influencing UV/Vis spectra (e.g., λmax shifts in ).

Hypothetical Implications for Bioactivity

  • Target Compound : The pyridin-3-yloxy group may engage in hydrogen bonding with biological targets (e.g., kinases or GPCRs), while the methylenedioxyphenyl group could resist oxidative metabolism .
  • Piperazine Analogs : Compounds like might exhibit stronger receptor affinity due to piperazine’s flexibility and basicity, but faster renal clearance .

Analytical and Crystallographic Considerations

  • SHELX Software : Structures of simpler analogs (e.g., ) have likely been resolved using SHELXL for refinement, leveraging its robustness in handling small-molecule crystallography .
  • Mercury CSD : Tools like Mercury could visualize packing patterns or intermolecular interactions (e.g., halogen bonds in ) .

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